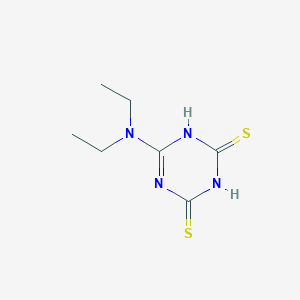
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a dithione group and a diethylamino group
準備方法
The synthesis of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and diethylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions. The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
化学反応の分析
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
科学的研究の応用
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The dithione group can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.
類似化合物との比較
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4,6-triamine: Also known as melamine, this compound is widely used in the production of resins and plastics. Unlike this compound, melamine lacks the dithione and diethylamino groups, resulting in different reactivity and applications.
1,3,5-Triazine-2,4,6-trione: This compound, also known as cyanuric acid, is used in water treatment and as a precursor for herbicides. The presence of three carbonyl groups distinguishes it from this compound.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known as triallyl isocyanurate, this compound is used as a crosslinking agent in polymer synthesis. Its structure includes allyl groups, which confer different chemical properties compared to this compound.
特性
CAS番号 |
16034-25-6 |
|---|---|
分子式 |
C7H12N4S2 |
分子量 |
216.3 g/mol |
IUPAC名 |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
InChIキー |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
異性体SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
正規SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Key on ui other cas no. |
16034-25-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















